molecular formula C20H20BrNO4 B214594 UR778Br

UR778Br

Cat. No.: B214594
M. Wt: 418.3 g/mol
InChI Key: JRUXICTUJPRUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR778Br is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR778Br can be achieved through a multi-step process involving several key reactions:

    Alkylation: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using a hydroxybenzoyl chloride derivative.

    Cyclization: The final step involves the cyclization of the intermediate to form the indole core structure. This can be achieved through a cyclization reaction using a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

UR778Br can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of UR778Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    UR778Br: This compound is unique due to its specific substitution pattern and functional groups.

    Other Indole Derivatives: Compounds such as 5-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione and 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde share some structural similarities but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C20H20BrNO4/c1-2-3-10-22-16-9-8-13(21)11-15(16)20(26,19(22)25)12-18(24)14-6-4-5-7-17(14)23/h4-9,11,23,26H,2-3,10,12H2,1H3

InChI Key

JRUXICTUJPRUER-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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